molecular formula C18H19NO3 B2413999 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide CAS No. 1421588-96-6

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2413999
CAS No.: 1421588-96-6
M. Wt: 297.354
InChI Key: DNSUMDTZFAYNFG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions, such as the use of osmium tetroxide or other oxidizing agents.

    Attachment of the phenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the furan ring: This can be synthesized through cyclization reactions involving furfural or other furan derivatives.

    Coupling of the acrylamide moiety: This step involves the formation of the amide bond, typically through the reaction of an amine with an acrylate derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LAH, NaBH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide: Lacks the cyclopropyl group.

    (E)-N-(2-cyclopropyl-2-hydroxyethyl)-3-(furan-2-yl)acrylamide: Lacks the phenyl group.

    (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the cyclopropyl group, hydroxy group, phenyl group, and furan ring in (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSUMDTZFAYNFG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.